molecular formula C20H17ClN4O2S B307950 1-[6-(2-CHLOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

1-[6-(2-CHLOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

Cat. No.: B307950
M. Wt: 412.9 g/mol
InChI Key: PWUUUTLIPYBAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2-CHLOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazino-benzoxazepine core, which is fused with a chlorophenyl and a methylthio group, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-CHLOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with a suitable amine, followed by cyclization with a triazine derivative, can yield the desired compound. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-CHLOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Electrophiles: Chlorine, bromine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups .

Scientific Research Applications

1-[6-(2-CHLOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(2-CHLOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(2-CHLOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is unique due to its specific substitution pattern and the presence of both a triazino and benzoxazepine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

1-[6-(2-chlorophenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C20H17ClN4O2S/c1-3-16(26)25-15-11-7-5-9-13(15)17-18(22-20(28-2)24-23-17)27-19(25)12-8-4-6-10-14(12)21/h4-11,19H,3H2,1-2H3

InChI Key

PWUUUTLIPYBAAY-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC=C4Cl

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC=C4Cl

Origin of Product

United States

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